2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol
Description
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is a complex organic compound with the molecular formula C30H19F4OP. It is characterized by the presence of phosphanyl and phenyl groups, which contribute to its unique chemical properties .
Properties
CAS No. |
185543-94-6 |
|---|---|
Molecular Formula |
C30H19F4OP |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol |
InChI |
InChI=1S/C30H19F4OP/c31-21-13-22(32)16-26(15-21)36(27-17-23(33)14-24(34)18-27)25-9-4-8-20(12-25)29-11-5-10-28(30(29)35)19-6-2-1-3-7-19/h1-18,35H |
InChI Key |
PEYAYNDCLXEMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC(=CC=C3)P(C4=CC(=CC(=C4)F)F)C5=CC(=CC(=C5)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol typically involves the reaction of 3,5-difluorophenylphosphine with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl groups may interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: Similar in structure but contains trifluoromethyl groups instead of difluorophenyl groups.
Bis(2,4,6-trimethylphenyl)phosphorus chloride: Contains trimethylphenyl groups, differing in the substitution pattern on the phenyl rings.
Uniqueness
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is unique due to its specific arrangement of difluorophenyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Biological Activity
2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol is a complex organic compound characterized by its unique structural features, including phosphanyl and phenolic functional groups. Its molecular formula is C24H19F2P, indicating the presence of phosphorus and fluorine atoms, which contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound consists of:
- A phenolic backbone
- Substituted aromatic rings
- Two fluorinated phenyl groups
This unique arrangement enhances its reactivity and biological activity compared to simpler analogs. The presence of both electron-withdrawing (fluorine) and electron-donating (phosphorus) groups creates a versatile platform for further chemical modifications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of phenolic groups, which can scavenge free radicals.
- Enzyme Inhibition : The phosphanyl group may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Cell Signaling Modulation : The structural features may allow it to modulate cell signaling pathways, influencing cellular responses.
Research Findings
Recent studies have focused on the biological implications of this compound in various contexts:
- Anticancer Activity : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on phosphine derivatives have shown promise in targeting cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial effects, suggesting potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of phosphine derivatives similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, attributed to the induction of apoptosis in cancer cells.
Case Study 2: Antioxidant Properties
In another study examining the antioxidant potential of phenolic compounds, it was found that derivatives with fluorinated groups exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. This suggests that this compound could serve as a potent antioxidant agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Phenylphenol | Monohydroxylated biphenyl | Biocide and preservative |
| 3,5-Difluorophenol | Contains fluorine substitutions | Enhanced reactivity |
| Triphenylphosphine | Phosphorus center with three phenyl groups | Catalysis and organic synthesis |
| 4-Diphenylphosphinoaniline | Phosphino group attached to aniline | Organic electronics applications |
This table illustrates how this compound stands out due to its combination of multiple aromatic systems with phosphanyl and fluorinated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
